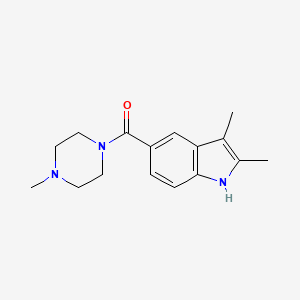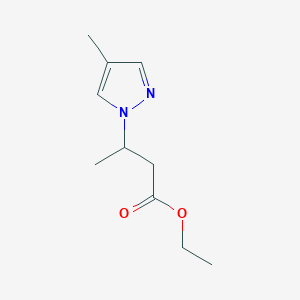
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution Reactions: The dimethyl groups are introduced via electrophilic substitution reactions on the indole ring.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce indole-2,3-dimethyl derivatives .
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (2,3-dimethyl-1H-indol-5-yl)methanamine
- (2,3-dimethyl-1H-indol-5-yl)acetic acid
- (2,3-dimethyl-1H-indol-5-yl)ethanol
Uniqueness
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both the indole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H21N3O/c1-11-12(2)17-15-5-4-13(10-14(11)15)16(20)19-8-6-18(3)7-9-19/h4-5,10,17H,6-9H2,1-3H3 |
InChI Key |
UYLXAOWKYOSUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C)C |
solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B15112080.png)
![methyl 2-ethenyl-1-[(4-hydroxypyrrolidine-2-carbonyl)amino]cyclopropane-1-carboxylate;hydrochloride](/img/structure/B15112103.png)
![1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B15112106.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B15112113.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B15112116.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B15112123.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112130.png)


![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15112153.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)
![4-[(2-Amino-4-chlorophenyl)amino]cyclohexan-1-ol](/img/structure/B15112162.png)

